2-Bromo-5-(1,1-difluoroethyl)pyrimidine
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Overview
Description
2-Bromo-5-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . It is a pyrimidine derivative, characterized by the presence of a bromine atom at the 2-position and a 1,1-difluoroethyl group at the 5-position of the pyrimidine ring . This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of bromine or a brominating agent to introduce the bromine atom at the 2-position of the pyrimidine ring . The reaction conditions often include the use of a solvent such as acetonitrile or dichloromethane and a catalyst to facilitate the bromination process .
Industrial Production Methods
Industrial production methods for 2-Bromo-5-(1,1-difluoroethyl)pyrimidine are similar to laboratory-scale synthesis but are optimized for larger-scale production. This may involve the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time . The use of automated systems for monitoring and controlling reaction conditions is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(1,1-difluoroethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with suitable coupling partners.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Coupling Reactions: Reagents include boronic acids or esters, palladium catalysts, and bases such as potassium phosphate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Bromo-5-(1,1-difluoroethyl)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals and biologically active compounds.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Material Science: It is used in the development of new materials with specific properties, such as polymers and organic semiconductors.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(1,1-difluoroethyl)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity . The presence of the bromine and 1,1-difluoroethyl groups can influence the compound’s binding affinity and selectivity for these targets . The exact molecular pathways involved can vary depending on the specific biological system being studied .
Comparison with Similar Compounds
2-Bromo-5-(1,1-difluoroethyl)pyrimidine can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a 1,1-difluoroethyl group, which can influence its reactivity and biological activity.
2-Bromo-5-(1,1-difluoroethyl)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and 1,1-difluoroethyl groups, which can confer unique reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H5BrF2N2 |
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Molecular Weight |
223.02 g/mol |
IUPAC Name |
2-bromo-5-(1,1-difluoroethyl)pyrimidine |
InChI |
InChI=1S/C6H5BrF2N2/c1-6(8,9)4-2-10-5(7)11-3-4/h2-3H,1H3 |
InChI Key |
NKVNAJOEOVWAFT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)Br)(F)F |
Origin of Product |
United States |
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